molecular formula C16H25N3O4S B5133606 2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide

Cat. No.: B5133606
M. Wt: 355.5 g/mol
InChI Key: SRAKFFZXGSSHET-UHFFFAOYSA-N
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Description

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide is a chemical compound with a molecular formula of C15H25N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly noted for its role in proteomics research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to sulfonylation and subsequent amidation to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
  • 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Uniqueness

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, along with the piperazine ring, contribute to its high reactivity and specificity in various applications.

Properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-7-17-16(20)14-12-13(5-6-15(14)23-3)24(21,22)19-10-8-18(2)9-11-19/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKFFZXGSSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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